Carboplatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water > 15 (mg/mL)

pH 4 Acetate Buffer 5 - 10 (mg/mL)

pH 9 Carbonate Buffer 5 - 10 (mg/mL)

10% Ethanol/H2O 5 - 10 (mg/mL)

95% Ethanol/H < 1 (mg/mL)

0.1NHC1 5 -10 (mg/mL)

0.1NNaOH 5 -10 (mg/mL)

Methanol < 1 (mg/mL)

Chloroform < 5 (mg/mL)

Dimethylsulfoxide 5 (mg/mL)

Acetic Acid < 1 (mg/mL)

Trifluoroacetic Acid < 1 (mg/mL)

Synonyms

Canonical SMILES

Mechanism of Action: Disrupting DNA Replication

Carboplatin's primary function is to disrupt the process of DNA replication in cancer cells. It works by forming cross-links between DNA strands, preventing them from properly copying during cell division []. This damage triggers cell death pathways, ultimately leading to the destruction of cancerous cells.

Understanding this mechanism of action allows researchers to explore how carboplatin interacts with different types of cancers and identify potential weaknesses in their DNA repair mechanisms [].

Combination Therapies for Enhanced Efficacy

A significant area of scientific research focuses on combining carboplatin with other chemotherapy drugs or radiation therapy. This approach aims to improve treatment effectiveness by targeting cancer cells through multiple mechanisms and potentially overcoming resistance [].

Research is ongoing to determine the optimal combinations and dosages for various cancers, with a focus on maximizing efficacy while minimizing side effects [].

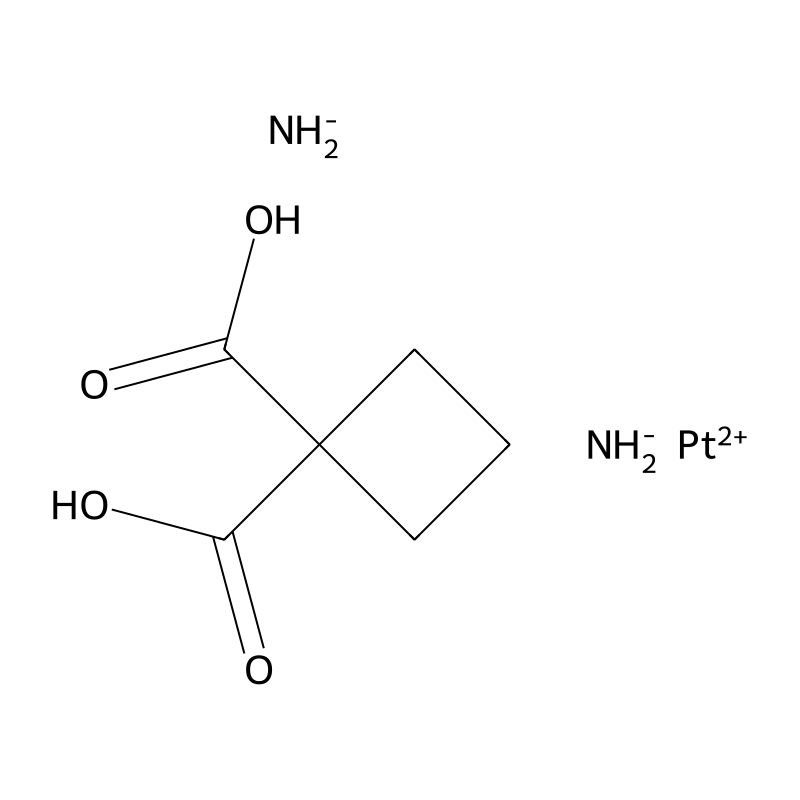

Carboplatin is a chemotherapy medication primarily used to treat various forms of cancer, including ovarian, lung, head and neck, brain cancers, and neuroblastoma. It is administered intravenously and belongs to the class of drugs known as platinum-based antineoplastic agents. The chemical formula for carboplatin is C₆H₁₂N₂O₄Pt, and it has a molar mass of approximately 371.25 g/mol . Carboplatin functions by interfering with DNA replication in cancer cells, thereby inhibiting their growth and leading to cell death .

Carboplatin acts as an alkylating agent, primarily forming DNA cross-links. It binds covalently to the N7 position of guanine bases in DNA, which can result in intra-strand cross-links that prevent DNA strands from separating during replication and transcription. This mechanism is crucial for its cytotoxic effects . The aquation process, where water replaces the leaving groups in the compound, occurs more slowly for carboplatin than for its analogue cisplatin, resulting in different biological effects despite both forming similar reaction products in vitro .

The biological activity of carboplatin includes:

- DNA Binding: Carboplatin forms monoadducts and cross-links with DNA, leading to impaired replication and transcription .

- Induction of Apoptosis: The formation of DNA adducts can activate cellular pathways that lead to apoptosis or necrosis in tumor cells .

- Resistance Mechanisms: Some cancer cells may develop resistance to carboplatin through various mechanisms, including enhanced DNA repair capabilities and altered drug uptake .

Carboplatin can be synthesized from cisplatin through a two-step reaction process:

- Reaction with Silver Nitrate: Cisplatin reacts with silver nitrate to replace chloride ions.

- Formation of Carboplatin: The resulting compound then reacts with cyclobutane-1,1-dicarboxylic acid to produce carboplatin . This synthesis method highlights the structural modification that distinguishes carboplatin from cisplatin.

Carboplatin is widely used in clinical settings for:

- Ovarian Cancer: It is particularly effective in treating advanced ovarian carcinoma.

- Combination Therapy: Carboplatin is often used in conjunction with other chemotherapy agents to enhance treatment efficacy.

- Clinical Trials: Ongoing research continues to explore its effectiveness against various cancers and potential new applications .

Carboplatin interacts with several biological molecules:

- B-Vitamins: Studies indicate that carboplatin can bind to B-vitamins, which may influence its efficacy and side effects due to competition for binding sites on nucleobases .

- DNA Repair Enzymes: The drug's interaction with DNA repair mechanisms can lead to increased cytotoxicity in tumor cells that are less capable of repairing DNA damage .

Carboplatin shares similarities with other platinum-based compounds but exhibits unique properties that distinguish it. Below are some comparable compounds:

| Compound Name | Key Features | Differences from Carboplatin |

|---|---|---|

| Cisplatin | First-generation platinum drug; faster aquation rate | More reactive; higher toxicity; more side effects |

| Oxaliplatin | Used primarily for colorectal cancer | Different leaving groups; less nephrotoxicity |

| Nedaplatin | Less toxic than cisplatin; used in Japan | Different ligand structure; less effective against certain cancers |

Carboplatin's unique bidentate dicarboxylate ligand (cyclobutane dicarboxylate) contributes to its slower reaction kinetics compared to cisplatin, allowing for prolonged therapeutic effects while potentially reducing acute toxicity .

Carboplatin undergoes aquation through a well-characterized biphasic mechanism that fundamentally differs from the simpler hydrolysis observed with cisplatin [1]. The initial step involves ring-opening of the cyclobutane-1,1-dicarboxylate chelate ring, where one "arm" of the bidentate ligand dissociates from the platinum center [1] [2]. This process is followed by a second, slower step in which the remaining monodentate malonato ligand is completely displaced [3] [4].

The kinetics of this biphasic process have been extensively studied under various conditions. At 25°C and ionic strength of 1.0 mol dm⁻³, the first-order rate constants for the two steps can be described by the relationships: kobs(1) = k₀ + k₁[H⁺] with k₀ = 6 × 10⁻⁶ s⁻¹ and k₁ = 3.3 × 10⁻⁴ s⁻¹, and kobs(2) = k₂[H⁺] with k₂ = 1.1 × 10⁻⁴ s⁻¹ [3]. At low acidities, the first step is approximately ten times faster than the second step, but this ratio decreases to approximately four-fold at higher acidities [3].

Under physiological conditions (pH 7, 37°C), carboplatin exhibits an aquation rate constant of 7.2 × 10⁻⁷ s⁻¹ [5], which is approximately 100-fold slower than the corresponding rate for cisplatin (8 × 10⁻⁵ s⁻¹) [5]. This dramatic difference in aquation kinetics is attributed to the bidentate nature of the cyclobutane-1,1-dicarboxylate ligand, which provides significantly greater thermodynamic stability compared to the monodentate chloride ligands in cisplatin [2].

The pseudo-first-order rate constant for carboplatin aquation spans an unusually wide range, with values ranging from approximately 5 × 10⁻⁷ s⁻¹ to less than 10⁻⁹ s⁻¹ at 37°C, depending on the experimental conditions and drug concentration [2]. This concentration dependence has been attributed to the formation of carboplatin dimers in concentrated solutions, which resist hydrolysis due to hydrogen bonding interactions that block water access to the platinum center [2].

pH-Dependent Decomposition Profiles

The hydrolysis of carboplatin exhibits significant pH dependence, with both thermodynamic and kinetic parameters being strongly influenced by solution acidity [1] [6]. Under acidic conditions, the decomposition rate increases substantially, with the activation barrier for acid-catalyzed hydrolysis being lower than that observed under neutral conditions [1].

Experimental studies have demonstrated that carboplatin stability decreases markedly as pH decreases below neutral values [7] [6]. In phosphate buffer at pH 7.4, carboplatin maintains reasonable stability for extended periods, but acidification leads to accelerated decomposition [8]. The pH-dependent behavior has been systematically studied using high-performance liquid chromatography, revealing that degradation follows apparent first-order kinetics under various pH conditions [9].

The influence of pH on carboplatin stability is also manifested in drug delivery applications. Studies of carboplatin-loaded nanoparticles have shown pH-dependent release profiles, with significantly enhanced drug release under acidic conditions (pH 5.5) compared to physiological pH (pH 7.4) [10]. At pH 5.5, 88% of complexed carboplatin was released after 40 hours, while only 18% was released at pH 7.4 over 48 hours [10].

The mechanistic basis for pH dependence lies in the protonation state of the cyclobutane-1,1-dicarboxylate ligand. As pH decreases, protonation of the carboxylate groups weakens their coordination to platinum, facilitating ligand displacement [11]. This effect has been quantified through computational studies showing that the number of protons present in the malonato ligand has a direct impact on the energetics of the hydrolysis system [1].

Computational Modeling of Hydrolysis

Density Functional Theory (DFT) Simulations

Computational investigations using density functional theory have provided detailed mechanistic insights into carboplatin hydrolysis pathways [1] [12]. The most comprehensive DFT studies have employed the B3LYP functional combined with conductor-like polarizable continuum model (CPCM) to account for solvation effects [1]. These calculations have confirmed the biphasic nature of carboplatin decomposition and provided quantitative estimates of activation barriers.

DFT simulations using the mPW1PW91 functional with various basis sets have successfully predicted both the molecular structure and vibrational frequencies of carboplatin, providing validation for computational approaches [13]. The calculations reveal that the ring-opening process involves a nucleophilic attack by water on the platinum center, leading to displacement of one carboxylate arm from the chelate ring [1].

More recent computational studies have employed alternative DFT functionals, including B97-D with dispersion corrections, to investigate carboplatin interactions with various host molecules [14]. These studies have provided binding energies and structural information for carboplatin complexes, confirming the ability of DFT methods to accurately describe platinum-ligand interactions.

The supermolecular approach has been used to explore both traditional aquation pathways and alternative electron-driven activation mechanisms [15] [12]. These studies have compared the thermodynamic profiles of hydrolytic versus electron-transfer processes, revealing that hybrid mechanisms involving both water and electron impact may be more favorable than purely hydrolytic pathways [15] [12].

Transition State Analysis

Detailed transition state calculations have been performed to characterize the energy barriers associated with carboplatin hydrolysis [1] [16]. The computed potential energy surfaces reveal that water hydrolysis occurs with an activation barrier of approximately 30 kcal mol⁻¹ under neutral conditions, which is in excellent agreement with the experimentally observed slow reaction rates [1] [17].

For acid-catalyzed hydrolysis, DFT calculations predict a lower activation barrier of 21 kcal mol⁻¹, compared to the experimental value of 23 kcal mol⁻¹ [1] [16]. This close agreement between theoretical and experimental values validates the computational approach and confirms the proposed mechanism involving protonation-assisted ligand displacement.

The transition state analysis has revealed the critical role of explicit water molecules in the hydrolysis mechanism [1]. Optimization of transition state structures shows that a water molecule positioned near the amino groups of carboplatin is essential for lowering the activation barriers for the ring-opening reaction [1]. This finding highlights the importance of specific solvation effects that cannot be captured by implicit solvation models alone.

Comparative Aquation Rates with Cisplatin

The fundamental difference in aquation kinetics between carboplatin and cisplatin represents one of the most significant distinctions between these two platinum-based anticancer agents [5] [20]. Cisplatin exhibits a first-order aquation rate constant of approximately 8 × 10⁻⁵ s⁻¹ at 37°C, while carboplatin shows a rate constant of 7.2 × 10⁻⁷ s⁻¹ under identical conditions [5]. This 100-fold difference in aquation rates has profound implications for the pharmacokinetics and therapeutic profiles of these drugs.

The slower aquation kinetics of carboplatin result in a significantly longer half-life in aqueous media compared to cisplatin [20]. While cisplatin undergoes rapid hydrolysis with a half-life of approximately 2 hours in phosphate buffer at physiological pH, carboplatin maintains stability for approximately 24 hours under similar conditions [21] [20]. This extended stability contributes to the reduced toxicity profile of carboplatin, as the parent compound has more time to reach target tissues before undergoing activation [20].

The mechanistic basis for the rate difference lies in the distinct leaving group properties of the two compounds [22]. Cisplatin contains two monodentate chloride ligands that can be displaced independently through separate aquation steps, each occurring with similar rate constants [5]. In contrast, carboplatin contains a bidentate cyclobutane-1,1-dicarboxylate ligand that must undergo a sequential ring-opening and ligand-loss process [22].

DNA binding kinetics reflect the aquation rate differences between the two platinum compounds [23] [18]. The rate constant for carboplatin-DNA monoadduct formation (k₁ = 1.88 × 10⁻⁵ s⁻¹) is approximately 100-fold slower than the corresponding cisplatin reaction [18]. However, once monoadducts are formed, the conversion to DNA crosslinks proceeds at similar rates for both compounds (k₂ = 1.47 × 10⁻⁴ s⁻¹ for carboplatin) [18].

Plasma protein binding studies have demonstrated that the slower hydrolysis of carboplatin results in reduced protein adduct formation compared to cisplatin [20]. After 24 hours in human plasma at 37°C, 95% of platinum derived from cisplatin becomes protein-bound, while only 40% of carboplatin-derived platinum shows protein association [20]. This difference may contribute to the distinct toxicity profiles observed clinically, as reduced protein binding potentially allows for greater tumor selectivity [20].

The activation energy differences between carboplatin and cisplatin have been characterized through temperature-dependent kinetic studies [24]. Hydroxyl radical reaction rate constants for cisplatin and carboplatin are (9.99 ± 0.20) × 10⁹ M⁻¹ s⁻¹ and (6.03 ± 0.08) × 10⁹ M⁻¹ s⁻¹, respectively, with corresponding activation energies of 12.79 ± 0.57 kJ mol⁻¹ and 14.35 ± 0.56 kJ mol⁻¹ [24]. These data confirm that carboplatin consistently exhibits higher activation barriers for ligand displacement reactions.

Table 1: Carboplatin Hydrolysis Rate Constants

| Temperature (°C) | Rate Constant (s⁻¹) | Study Type | Reference |

|---|---|---|---|

| 25 | 5 × 10⁻⁷ | Aquation in neutral conditions | Tobe et al. |

| 37 | 7.2 × 10⁻⁷ | Aquation in phosphate buffer pH 7 | Knox et al. |

| 25 | 2 × 10⁻⁸ | Hydrolysis (CBDCA vs CDDP) | WR2721 study |

| 37 | 8 × 10⁻⁵ | Cisplatin comparison | Knox et al. |

| 25 | 5 × 10⁻⁷ | NMR study | Goodisman et al. |

Table 2: Activation Energy and pH Dependence Data

| Parameter | Value | Conditions | Method |

|---|---|---|---|

| Water hydrolysis activation barrier | 30 kcal mol⁻¹ | Neutral water, DFT | DFT-CPCM |

| Acid hydrolysis activation barrier | 21 kcal mol⁻¹ | Acidic conditions, DFT | DFT-CPCM |

| Ring opening energy (experimental) | 23 kcal mol⁻¹ | Experimental acid hydrolysis | Kinetic studies |

| Ring opening energy (DFT calculated) | 26 kcal mol⁻¹ | DFT calculation | DFT-CPCM |

| Second step activation energy | 110.21 kJ mol⁻¹ | Ring opening step | DFT calculations |

Table 3: Comparison of Carboplatin vs Cisplatin Aquation Rates

| Parameter | Carboplatin | Cisplatin | Ratio (Cisplatin/Carboplatin) |

|---|---|---|---|

| Aquation rate constant at 37°C | 7.2 × 10⁻⁷ s⁻¹ | 8 × 10⁻⁵ s⁻¹ | ~100 |

| Half-life in phosphate buffer | ~24 hours | ~2 hours | ~12x shorter |

| DNA binding rate | 100-fold slower | Rapid | ~100 |

| Relative aquation rate | 1x (reference) | ~100x faster | 100 |

| Activation energy difference | Higher barrier | Lower barrier | Significant |

Table 4: DFT Computational Studies Summary

| Study Aspect | DFT Method | Key Finding | Validation |

|---|---|---|---|

| Biphasic mechanism confirmation | B3LYP/CPCM | 30 kcal mol⁻¹ barrier | Experimental agreement |

| Transition state analysis | mPW1PW91 | SN2 mechanism | Kinetic data match |

| Solvent effects | PCM solvation | Water molecule essential | Structural optimization |

| Ring opening pathway | SIESTA code | Two-stage process | Energy profile |

| Malonato ligand loss | B97-D functional | Rate-limiting step | Mechanistic pathway |

Purity

Physical Description

Color/Form

Appearance

Storage

UNII

GHS Hazard Statements

H302+H312+H332 (66.1%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (91.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (10.17%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (96.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (28.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (74.58%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (94.92%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H340 (93.22%): May cause genetic defects [Danger Germ cell mutagenicity];

H360 (81.36%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (20.34%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

FDA Approval: Yes

Carboplatin is approved to be used alone or with other drugs to treat: Ovarian cancer that is advanced. It is used with other chemotherapy as first-line treatment. It is used alone as palliative treatment for disease that has recurred (come back) after earlier chemotherapy.

Carboplatin is also being studied in the treatment of other types of cancer.

Therapeutic Uses

A potential way to improve the results obtained with the standard carboplatin/cisplatin (CDDP)-paclitaxel treatment regimen in advanced ovarian cancer is to incorporate a modulating agent such as lonidamine (LND). In fact, LND has been shown to revert the resistance to cisplatin and to potentiate cisplatin activity experimental models and in clinical studies. 35 consecutive patients with advanced ovarian cancer, not previously treated with chemotherapy were treated with paclitaxel at a dose of 135 mg/m(2) intravenously (i.v.) on day 1 (in a 3 h infusion) and cisplatin at a dose of 75 mg/sq m iv on day 2 plus LND orally (p.o.) at a dose of 450 mg/die for 6 consecutive days starting two days before chemotherapy, every 3 weeks for six cycles. Complete plus partial responses were observed in 8 (80%) out of the 10 women with measurable disease. In the 25 patients with evaluable disease, only four clinical progressions were observed (16%). Median progression-free survival (PFS) and overall survival (OS) were 28.5 (95% confidence interval (CI) 22.2-34.8) and 46.5 (95% CI 32.4-60.00) months respectively. Grade 3-4 neutropenia was observed in 9 (26%) patients. Alopecia, nausea and vomiting (Grade 3) were observed in 33 (94%) and 5 (14%) patients, respectively. In conclusion, the combination of CDDP/paclitaxel plus LND is active and tolerable in the treatment of advanced ovarian cancer.

We performed a dose-escalation study of carboplatin combined with a fixed dose of intraperitoneal cisplatin and G-CSF in patients with epithelial ovarian cancer, and analyzed the progression-free and overall survival. Six of the patients who entered the study with stage IC and II disease are still alive with no evidence of disease. The five-year survival rate was 61% for the 18 patients with stage III and IV disease; progression-free survival over 5 years was 32%. Our results show this to be an effective treatment regimen for epithelial ovarian cancer. Prognosis is good with this combined carboplatin/cisplatin/G-CSF therapy, especially for those patients with microscopic or no residual disease.

... In an attempt to increase survival, ... a prospective trial of high-dose cisplatin-paclitaxel-cyclophosphamide with granulocyte colony-stimulating factor (G-CSF) for three cycles followed by carboplatin-paclitaxel for three cycles after cytoreduction of primary advanced epithelial ovarian cancer /was conducted/. ... Thirty consecutive women with Stage 3 or 4 invasive primary epithelial ovarian cancer were treated with cytoreductive surgery. Postoperatively patients received 100 mg/sq m of cisplatin, 200 mg/sq m of paclitaxel, and 500 mg/sq m of cyclophosphamide IV q 21 days x 3 cycles with 300 microg of G-CSF daily x5 beginning the first day following chemotherapy. This was followed by carboplatin AUC-5 and 135 mg/sq m of paclitaxel IV q 21 days x3. All administration was outpatient and paclitaxel was administered over 3 hr. Eighty percent of tumors were Stage 3C, 77% were serous, and 60% were Grade 3. Maximum cytoreduction to <2 cm was performed in 96%. Median follow-up is 30 months. Sixty-three percent of patients developed recurrence. Currently 50% of patients are alive with no evidence of disease. Estimated mean survival is 61 months and estimated mean progression-free survival is 29 months. No patient developed thrombocytopenia, neutropenic sepsis, significant neuropathy, or renal toxicity. ... This treatment regimen resulted in minimal toxicity and, following aggressive cytoreduction, produced good progression-free and overall survival.

/This study was conducted/ to determine the side effects and feasibility of cisplatin and carboplatin each in combination with paclitaxel as front-line therapy in advanced epithelial ovarian cancer. ... Patients were randomly allocated to receive paclitaxel 175 mg/sq m intravenously as a 3-hour infusion followed by either cisplatin 75 mg/sq m or carboplatin (area under the plasma concentration-time curve of 5), both on day 1. The schedule was repeated every 3 weeks for at least six cycles. Women allocated to paclitaxel-cisplatin were admitted to the hospital, whereas the carboplatin regimen was administered to outpatients. ... A total of 208 eligible patients were randomized. Both regimens could be delivered in an optimal dose and without significant delay. Paclitaxel-carboplatin produced significantly less nausea and vomiting (P:0 <.01) and less peripheral neurotoxicity (P: =0.04) but more granulocytopenia and thrombocytopenia (P: <0.01). The overall response rate in 132 patients with measurable disease was 64% (84 of 132 patients), and in patients with elevated CA 125 levels at start, it was 74% (132 of 178 patients). With a median follow-up time of 37 months, the median progression-free survival time of all patients was 16 months and the median overall survival time was 31 months. The small number of patients entered onto the study caused wide confidence intervals (CIs) around the hazards ratio for progression-free survival of paclitaxel-carboplatin compared with paclitaxel-cisplatin (hazards ratio, 1.07; 95% CI, 0.78 to 1.48) and did not allow conclusions about efficacy. ... Paclitaxel-carboplatin is a feasible regimen for outpatients with ovarian cancer and has a better toxicity profile than paclitaxel-cisplatin.

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XA - Platinum compounds

L01XA02 - Carboplatin

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Storage Conditions

Interactions

The nephrotoxic effects of different platinum compounds based combination chemotherapies were compared. Chemotherapy consisted of either cisplatin fractionated over 5 days (5 x 20 mg/sq m) or given as a single-day infusion (1 x 50 mg/sq m) plus ifosfamide (4 g/cu m) or high-dose chemotherapy was applied including carboplatin (3 x 500 mg/sq m) and ifosfamide (3 x 4 g/sq m) fractionated over three consecutive days. Conventional parameters such as serum creatinine and glomerular filtration rate (GFR), as well as urinary protein excretion of N-acetyl-beta-D-glucosaminidase (NAG)) and alpha 1-micro-globulin were assessed in 52 patients. Fractionation over 5 days without adding other nephrotoxic agents, ie ifosfamide, prevented decreases in glomerular filtration rate following cisplatin, whereas the combination of conventional dose cisplatin and ifosfamide, given as a single-day infusion, and high-dose carboplatin/ifosfamide yielded a pronounced fall of glomerular filtration rate. All groups showed increases in the urinary excretion levels of serum derived proteins and N-acetyl-beta-D-glucosaminidase, but with significant differences; about 2 to 3-fold for 5-days cisplatin, 3 to 5-fold for single-day cisplatin/ifosfamide, and 20 to 35-fold for high-dose chemotherapy. Thus, conventional approaches can reduce but not prevent the nephrotoxicity of cisplatin-based chemotherapy. In particular, high-dose chemotherapy regimens including carboplatin and ifosfamide are associated with comparable or even higher nephrotoxicity to single-day cisplatin/ifosfamide.

Tumor necrosis factor related apoptosis inducing ligand (TRAIL) is one of the tumor necrosis factor ligand families and it selectively induces apoptosis against cancer cells. Several cytotoxic anticancer drugs also mediate apoptosis and may share the common intracellular pathways leading to apoptosis. We reasoned that combination treatment of cancer cells with TRAIL and drugs may overcome this resistance. ... Treatment of T24 cells with a combination of TRAIL and cisplatin resulted in a synergistic cytotoxic effect. Synergy was also achieved in the cisplatin resistant T24 line (T24/CDDP), 2 other bladder cancer lines and 3 freshly derived bladder cancer cells. The combination of TRAIL and carboplatin resulted in a synergistic cytotoxic effect on T24 cells. However, the combination of TRAIL and trans-diamminedichloroplatinum (II) resulted in an antagonistic cytotoxic effect. The synergy achieved in cytotoxicity with TRAIL and cisplatin was also achieved in apoptosis. Treating T24 cells with cisplatin enhanced the expression of bax but not bcl-2. Incubation of T24 cells with TRAIL increased the intracellular accumulation of cisplatin. CONCLUSIONS: This study demonstrates that combination treatment of bladder cancer cells with TRAIL and cisplatin overcomes their resistance. The sensitization obtained with established cisplatin resistant and freshly isolated bladder cancer cells required low subtoxic concentrations of cisplatin, supporting the in vivo potential application of a combination of TRAIL and cisplatin for treating TRAIL resistant and cisplatin resistant bladder cancer.

Stability Shelf Life

Bulk: No decomposition was detected after 30 days at 60 °C in the dark (HPLC). Solution: After 48 hours at room temperature an aqueous solution showed < 1% decomposition (HPLC).

Dates

2: Zhang NN, Zhang LG, Liu ZN, Huang GL, Zhang L, Yi J, Yao L, Hu XH. Therapeutic efficacy of paclitaxel and carboplatin via arterial or venous perfusion in rabbits with VX-2 tongue cancer. Int J Clin Exp Med. 2015 Apr 15;8(4):4979-88. eCollection 2015. PubMed PMID: 26131070; PubMed Central PMCID: PMC4483809.

3: Field KM, Simes J, Nowak AK, Cher L, Wheeler H, Hovey EJ, Brown CS, Barnes EH, Sawkins K, Livingstone A, Freilich R, Phal PM, Fitt G; CABARET/COGNO investigators, Rosenthal MA. Randomized phase 2 study of carboplatin and bevacizumab in recurrent glioblastoma. Neuro Oncol. 2015 Jun 30. pii: nov104. [Epub ahead of print] PubMed PMID: 26130744.

4: Enomoto Y, Kenmotsu H, Watanabe N, Baba T, Murakami H, Yoh K, Ogura T, Takahashi T, Goto K, Kato T. Efficacy and Safety of Combined Carboplatin, Paclitaxel, and Bevacizumab for Patients with Advanced Non-squamous Non-small Cell Lung Cancer with Pre-existing Interstitial Lung Disease: A Retrospective Multi-institutional Study. Anticancer Res. 2015 Jul;35(7):4259-63. PubMed PMID: 26124387.

5: Bertino EM, Williams TM, Nana-Sinkam SP, Shilo K, Chatterjee M, Mo X, Rahmani M, Phillips GS, Villalona-Calero MA, Otterson GA. Stromal Caveolin-1 Is Associated With Response and Survival in a Phase II Trial of nab-Paclitaxel With Carboplatin for Advanced NSCLC Patients. Clin Lung Cancer. 2015 May 13. pii: S1525-7304(15)00122-9. doi: 10.1016/j.cllc.2015.05.004. [Epub ahead of print] PubMed PMID: 26123189.

6: Matulonis U, Berlin S, Lee H, Whalen C, Obermayer E, Penson R, Liu J, Campos S, Krasner C, Horowitz N. Phase I study of combination of vorinostat, carboplatin, and gemcitabine in women with recurrent, platinum-sensitive epithelial ovarian, fallopian tube, or peritoneal cancer. Cancer Chemother Pharmacol. 2015 Jun 29. [Epub ahead of print] PubMed PMID: 26119093.

7: Zhang S, Xu P, Yuan C, Ou W. [Safety of Neoadjuvant Bevacizumab plus Pemetrexed and Carboplatin in Patients with IIIa Lung Adenocarcinoma]. Zhongguo Fei Ai Za Zhi. 2015 Jun 20;18(6):365-8. doi: 10.3779/j.issn.1009-3419.2015.06.06. Chinese. PubMed PMID: 26104893.

8: Valsecchi ME, Kimmey G, Bir A, Silbermins D. Role of Carboplatin in the Treatment of Triple Negative Early-Stage Breast Cancer. Rev Recent Clin Trials. 2015 Jun 23. [Epub ahead of print] PubMed PMID: 26104428.

9: Ishimoto O, Sugawara S, Inoue A, Maemondo M, Nukiwa T. Weekly irinotecan combined with carboplatin for patients with small-cell lung cancer: A phase I study. Respir Investig. 2015 Jul;53(4):156-60. doi: 10.1016/j.resinv.2015.02.006. Epub 2015 May 4. PubMed PMID: 26100175.

10: Hong CR, Kang HJ, Kim MS, Ju HY, Lee JW, Kim H, Kim HS, Park SH, Park KD, Park JD, Shin HY, Ahn HS. High-dose chemotherapy and autologous stem cell transplantation with melphalan, etoposide and carboplatin for high-risk osteosarcoma. Bone Marrow Transplant. 2015 Jun 22. doi: 10.1038/bmt.2015.145. [Epub ahead of print] PubMed PMID: 26098952.